molecular formula C17H22FN3O2 B5605318 2-(dimethylamino)-N-[(3-ethyl-5-isoxazolyl)methyl]-2-(4-fluorophenyl)-N-methylacetamide

2-(dimethylamino)-N-[(3-ethyl-5-isoxazolyl)methyl]-2-(4-fluorophenyl)-N-methylacetamide

Cat. No. B5605318
M. Wt: 319.37 g/mol
InChI Key: VKJUSEGRYONAPQ-UHFFFAOYSA-N
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Description

"2-(dimethylamino)-N-[(3-ethyl-5-isoxazolyl)methyl]-2-(4-fluorophenyl)-N-methylacetamide" is a chemical compound with potential interest in various scientific fields. However, specific studies directly related to this compound are limited.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, including the use of various reagents and catalysts to achieve the desired molecular structure. For example, compounds involving dimethylamino groups have been synthesized through reactions like one-pot, three-component condensation (Cheng et al., 2009).

Molecular Structure Analysis

The molecular structure of such compounds is typically determined using techniques like X-ray crystallography. For instance, studies have detailed the crystal structure of related molecules, providing insights into their molecular geometry and atomic interactions (Al-Hourani et al., 2016).

Chemical Reactions and Properties

These compounds can participate in various chemical reactions, reflecting their reactivity and interaction with other molecules. For instance, the reaction of dimethylaminomethylene derivatives with dinucleophiles has been explored to synthesize different heterocyclic systems (Schenone et al., 1991).

Physical Properties Analysis

Physical properties like solubility, melting point, and crystalline structure are pivotal in understanding the behavior of these compounds under different conditions. Studies on similar compounds provide insights into these aspects through experimental and computational methods (Mabkhot et al., 2019).

properties

IUPAC Name

2-(dimethylamino)-N-[(3-ethyl-1,2-oxazol-5-yl)methyl]-2-(4-fluorophenyl)-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22FN3O2/c1-5-14-10-15(23-19-14)11-21(4)17(22)16(20(2)3)12-6-8-13(18)9-7-12/h6-10,16H,5,11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKJUSEGRYONAPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=C1)CN(C)C(=O)C(C2=CC=C(C=C2)F)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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